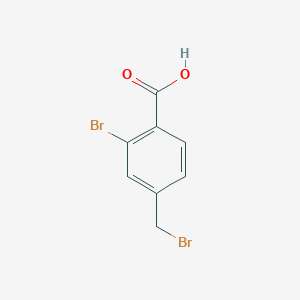

2-Bromo-4-(bromomethyl)benzoic acid

Description

Significance of Functionalized Aromatic Carboxylic Acids as Synthetic Scaffolds

Functionalized aromatic carboxylic acids are fundamental to modern organic synthesis. numberanalytics.comnumberanalytics.com Their structure, featuring a carboxyl group (-COOH) attached to an aromatic ring, makes them pivotal precursors for a wide array of chemical products. numberanalytics.com The carboxyl group itself can undergo numerous reactions, such as esterification and amidation, while the aromatic ring can be subjected to substitution reactions, enabling the introduction of diverse functional groups. numberanalytics.com

This versatility renders them indispensable in several fields:

Pharmaceuticals: Many therapeutic agents contain aromatic carboxylic acid moieties, which are often crucial for their biological activity. numberanalytics.comnih.gov These scaffolds are used in the development of drugs ranging from anti-inflammatory agents to treatments for cancer. numberanalytics.compreprints.org

Agrochemicals: They are used to create herbicides, fungicides, and insecticides. numberanalytics.com

Materials Science: These compounds are key components in the production of high-performance polymers, such as polyesters and polyamides. numberanalytics.comchemimpex.com

The ability to modify both the ring and the carboxylic acid group allows for the fine-tuning of a molecule's physical, chemical, and biological properties, making these compounds highly valuable scaffolds in synthetic chemistry. numberanalytics.comresearchgate.net

Contextualizing 2-Bromo-4-(bromomethyl)benzoic Acid within the Brominated Benzoic Acid Class

This compound is a distinct member of the brominated benzoic acid family. What sets it apart is the presence of two different types of bromine substituents on the benzoic acid core: an aryl bromide (at the 2-position) and a benzyl (B1604629) bromide (at the 4-position). This unique arrangement offers differential reactivity, a highly desirable feature in multi-step synthesis.

The aryl bromide is relatively stable and typically participates in reactions like Suzuki or Stille cross-coupling, allowing for the formation of new carbon-carbon bonds.

The benzyl bromide is significantly more reactive and is an excellent electrophile, readily participating in nucleophilic substitution reactions to introduce a wide variety of functional groups.

This dual reactivity allows this compound to serve as a versatile linker or scaffold. For comparison, related monofunctional compounds like 4-(Bromomethyl)benzoic acid are used as intermediates in the synthesis of antihypertensive agents and photosensitizers. fishersci.bechemicalbook.com Similarly, 4-Bromo-2-methylbenzoic acid is a precursor for isoindolinone derivatives and liquid crystalline polymers. chemicalbook.com The combination of these functionalities in a single molecule enhances its synthetic potential significantly.

A closely related compound is Methyl 4-bromo-2-(bromomethyl)benzoate, the methyl ester of the title compound. Its synthesis involves the radical bromination of Methyl 4-bromo-2-methylbenzoate using N-Bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide. chemicalbook.com A similar pathway can be envisioned for the synthesis of this compound from 4-Bromo-2-methylbenzoic acid.

Table 1: Comparison of Related Brominated Benzoic Acid Derivatives

| Compound Name | Key Structural Feature(s) | Primary Reactivity/Application |

|---|---|---|

| This compound | Aryl bromide and Benzyl bromide | Dual reactivity for complex, multi-step synthesis. |

| 4-(Bromomethyl)benzoic acid | Benzyl bromide | Intermediate for pharmaceuticals like eprosartan. fishersci.bechemicalbook.com |

| 4-Bromo-2-methylbenzoic acid | Aryl bromide and Methyl group | Precursor for acylation and coupling reactions. chemicalbook.com |

| 2-(Bromomethyl)benzoic acid | Benzyl bromide | Building block for pharmaceuticals and specialty polymers. chemimpex.com |

This table is generated based on available data for related compounds and inferred properties for the title compound.

Scope and Research Imperatives for this compound

The unique structural attributes of this compound position it as a compound of significant interest for future research and application. The primary imperatives for this molecule lie in its potential as a sophisticated building block in several key areas.

Medicinal Chemistry: The ability to selectively functionalize the two bromine positions and the carboxylic acid group makes it an ideal scaffold for creating libraries of complex molecules for drug discovery. Research into benzoic acid derivatives has already shown promise in developing novel selective estrogen receptor degraders (SERDs) for cancer therapy. acs.org The rigid, well-defined core of the benzoic acid, combined with the multiple points for modification, allows for the precise spatial arrangement of pharmacophores to optimize interaction with biological targets.

Materials Science: In polymer chemistry, the compound could be used to synthesize highly functionalized or cross-linked polymers. chemimpex.com The aryl bromide allows it to be incorporated into a polymer backbone via coupling reactions, while the benzyl bromide remains available for post-polymerization modification, enabling the attachment of other molecules or the creation of reactive surfaces.

Synthetic Methodology: There is a research imperative to fully explore and document the selective reactivity of this compound. Developing and optimizing reaction conditions that allow for the independent transformation of the aryl bromide, the benzyl bromide, and the carboxylic acid would provide chemists with a powerful and versatile tool for constructing complex molecular frameworks. This includes investigating its use in tandem or one-pot reaction sequences to improve synthetic efficiency.

Table 2: Physicochemical Properties of Methyl 4-bromo-2-(bromomethyl)benzoate

| Property | Value |

|---|---|

| CAS Number | 78471-43-9 |

| Molecular Formula | C₉H₈Br₂O₂ |

| Molecular Weight | 307.97 g/mol |

Data corresponds to the methyl ester of the title compound, as direct data for the acid is limited. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(bromomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGQKUFNJJXELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568689 | |

| Record name | 2-Bromo-4-(bromomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345953-39-1 | |

| Record name | 2-Bromo-4-(bromomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 4 Bromomethyl Benzoic Acid

Strategies for Regioselective Benzyl (B1604629) Bromination

The selective bromination of the methyl group at the C4 position of the benzoic acid ring is a critical step in the synthesis of 2-Bromo-4-(bromomethyl)benzoic acid. This transformation is typically achieved through free-radical halogenation, a pathway that favors substitution at the benzylic position due to the resonance stabilization of the resulting radical intermediate. chemistrysteps.comrsc.org

Radical Halogenation Pathways Utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination because it provides a low, constant concentration of bromine radicals (Br•), which helps to minimize side reactions such as addition to the aromatic ring. wikipedia.orgmasterorganicchemistry.comchadsprep.com This reaction is often referred to as the Wohl-Ziegler reaction. wikipedia.orgmasterorganicchemistry.com

The mechanism of benzylic bromination with NBS proceeds through a radical chain reaction. chemistrysteps.comchadsprep.com The process begins with the initiation step, where a radical initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com This bromine radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical. chemistrysteps.comrsc.org This radical then reacts with a molecule of Br2, which is generated in situ from the reaction of HBr with NBS, to yield the desired bromomethyl product and another bromine radical, thus propagating the chain. rsc.orgmasterorganicchemistry.com

Optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product. Key parameters to control include temperature, reaction time, and the molar ratio of reactants. For instance, a study on the benzylic bromination of ethyl 4-methylbenzoate found that a mole ratio of approximately 1.8 to 2.3 moles of bromine per mole of the benzylic compound was optimal. googleapis.com

The choice of initiator and solvent significantly impacts the efficiency of the bromomethylation reaction. commonorganicchemistry.com

Initiators: Radical initiators are essential to start the chain reaction. commonorganicchemistry.com Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). wikipedia.orgcommonorganicchemistry.com These molecules readily decompose upon heating or irradiation to produce radicals that can initiate the bromination process. rsc.orgwikipedia.org For example, the synthesis of 4-(bromomethyl)benzoic acid often employs benzoyl peroxide as an initiator. chegg.comijcea.org

Solvents: The solvent plays a critical role in the reaction. Nonpolar solvents like carbon tetrachloride (CCl4) and chlorobenzene (B131634) are frequently used. rsc.orgcommonorganicchemistry.com CCl4 is effective but is now less favored due to its carcinogenicity. researchgate.net Chlorobenzene is a safer alternative. The solvent must be anhydrous, as the presence of water can lead to the hydrolysis of the desired benzyl bromide product. missouri.edu The low solubility of NBS in some solvents, like CCl4, is actually advantageous as it helps maintain the low bromine concentration necessary for selective benzylic bromination. stackexchange.com

| Reactant | Reagent | Initiator | Solvent | Temperature | Yield | Reference |

| Methyl 4-bromo-2-methylbenzoate | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl4) | 85 °C | 97% | chemicalbook.com |

| 4-methylbenzoic acid | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Chlorobenzene | Reflux | 84% | rsc.orgijcea.org |

Transformation of Benzylic Alcohols to Bromides

An alternative route to benzyl bromides involves the conversion of benzylic alcohols. This can be achieved using various reagents. For example, a solution of hydrogen bromide can be used to convert a benzylic alcohol to the corresponding bromide. chemicalbook.com Another method employs a combination of triphenylphosphine (B44618) and a bromine source. researchgate.net Furthermore, efficient conversion of alcohols to bromides can be achieved using 2,4,6-trichloro chemistrysteps.commasterorganicchemistry.comyoutube.comtriazine with N,N-dimethylformamide and sodium bromide. organic-chemistry.org

Methodologies for Ortho-Bromination of the Benzoic Acid Ring

The introduction of a bromine atom at the C2 position (ortho to the carboxylic acid group) of the benzoic acid ring is another key synthetic step. This is typically accomplished through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution for Direct Bromine Introduction

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. makingmolecules.commasterorganicchemistry.commsu.edu In the case of benzoic acid, the carboxyl group is a deactivating and meta-directing group. youtube.com However, the presence of an activating group, such as a methyl group at the C4 position, can influence the regioselectivity of the bromination.

To achieve ortho-bromination in the presence of a deactivating carboxyl group, a Lewis acid catalyst is often necessary to activate the bromine molecule, making it a more potent electrophile. masterorganicchemistry.com Common Lewis acids used for this purpose include iron(III) bromide (FeBr3) or aluminum trichloride (B1173362) (AlCl3). youtube.commakingmolecules.com The reaction of 3,4-dialkoxybenzoic acid with bromine in concentrated hydrochloric acid has also been reported for producing the 2-bromo derivative. googleapis.com

Alternative Strategies for Halogen Placement at C-2 Position

The selective introduction of a halogen atom at the C-2 position of a benzoic acid derivative, ortho to the carboxylic acid group, is a significant synthetic challenge due to the meta-directing nature of the carboxyl group in electrophilic aromatic substitution. youtube.com Traditional methods often result in mixtures of isomers, necessitating complex purification. To overcome this, alternative strategies have been developed that offer high regioselectivity.

One advanced approach involves the use of a directing group to guide the halogenating agent to the desired ortho position. Palladium-catalyzed C-H activation has emerged as a powerful tool in this context. By employing a suitable directing group, which temporarily coordinates to the palladium catalyst and the substrate, the C-2 C-H bond is positioned for selective halogenation. For instance, derivatives of benzoic acid can undergo meta-C-H bromination and chlorination using palladium catalysis, demonstrating the potential to functionalize challenging positions, which could be adapted for ortho-halogenation with appropriate directing groups. nih.gov This method offers high selectivity and can be performed under relatively mild conditions. nih.gov

Another strategy is to perform the halogenation reaction in the presence of an alkaline compound. This process can enhance the regioselectivity for the 2-position of benzoic acids. google.com The reaction of a benzoic acid with a halogenating agent in the presence of an alkaline substance has been shown to be a highly selective method for producing 2-halogenated benzoic acids. google.com Furthermore, specific protocols for related structures, such as the synthesis of 2-bromo-4,5-dialkoxybenzoic acid from 3,4-dialkoxybenzoic acid and bromine in concentrated hydrochloric acid, highlight how reaction conditions can be tailored to achieve ortho-bromination in high yield. googleapis.com

The Sandmeyer reaction provides a classic yet effective alternative. This method begins with an ortho-amino benzoic acid derivative, such as 2-amino-4-methylbenzoic acid. The amino group is first converted to a diazonium salt using sodium nitrite (B80452) in a strong acid like hydrobromic acid. The subsequent introduction of a copper(I) bromide catalyst facilitates the replacement of the diazonium group with a bromine atom, yielding the 2-bromo derivative with high specificity. chemicalbook.com

Convergent and Linear Synthesis Routes Integrating Multiple Halogenation Steps

The synthesis of a di-halogenated compound like this compound can be approached through two primary strategic plans: linear and convergent synthesis. chemistnotes.com

Sequential Halogenation Protocols

A sequential, or linear, approach to synthesizing this compound involves introducing the two bromine atoms in separate, ordered steps. A logical sequence would be:

Ortho-Bromination of the Aromatic Ring: The first step would involve the selective bromination of the starting material, 4-methylbenzoic acid (p-toluic acid), at the C-2 position. As discussed in section 2.2.2, this requires a specialized method to achieve ortho-selectivity, such as a directing-group-assisted C-H activation or a Sandmeyer reaction starting from 2-amino-4-methylbenzoic acid. Direct electrophilic bromination of 4-methylbenzoic acid would primarily yield 3-bromo-4-methylbenzoic acid. youtube.com

Benzylic Bromination of the Methyl Group: Once 2-bromo-4-methylbenzoic acid is obtained, the second bromine atom is introduced at the benzylic position (the methyl group). This is typically achieved through a free-radical substitution reaction. A common and effective method is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like chlorobenzene or carbon tetrachloride. ysu.edu The reaction is initiated by heat or light and proceeds via a radical chain mechanism to selectively brominate the methyl group, yielding the final product, this compound. ysu.edu

This two-step sequential protocol ensures that each halogenation occurs at the desired position without interfering with the other.

Tandem Reaction Sequences for Enhanced Synthetic Efficiency

A tandem reaction, also known as a domino or cascade reaction, involves a process where multiple bond-forming transformations occur in sequence in a single reaction vessel without isolating intermediates, changing reagents, or altering reaction conditions. princeton.edu This approach is highly desirable as it improves atom economy, reduces solvent waste and purification steps, and can significantly shorten the time required for a synthesis.

Catalytic Approaches in the Synthesis of this compound Precursors

Modern organic synthesis heavily relies on catalytic methods to construct and functionalize molecules efficiently and selectively. For a target like this compound, catalytic approaches are crucial for preparing the necessary precursors and intermediates.

Palladium-Catalyzed Transformations in Benzoic Acid Derivatives

Palladium catalysis is a cornerstone of modern cross-coupling and C-H functionalization chemistry. rsc.org While direct palladium-catalyzed C-H bromination is one application, this versatile metal enables a wide array of other transformations on benzoic acid derivatives that can be used to build complex precursors. These reactions provide powerful tools for modifying the aromatic core. For example, palladium-catalyzed C-H activation can be used to introduce various functional groups at the ortho or even the more challenging meta positions of benzoic acids. rsc.orgnih.gov These methods often employ a directing group to achieve high regioselectivity.

Key transformations include:

C-H Arylation: Introducing new aryl groups to the benzoic acid ring. rsc.org

C-H Olefination: Forming carbon-carbon double bonds by reacting with alkenes. nih.gov

Annulation Reactions: Building new rings onto the benzoic acid scaffold, for instance, to create dibenzopyranones. acs.org

Decarboxylative Coupling: Where the carboxylic acid itself is removed and replaced, enabling the formation of biaryl compounds. nih.gov

These catalytic methods showcase the vast potential for creating a diverse range of substituted benzoic acid precursors, which could then be carried forward to the target molecule.

Table 1: Examples of Palladium-Catalyzed Reactions on Benzoic Acid Derivatives

| Reaction Type | Catalyst System | Function | Reference |

|---|---|---|---|

| meta-C-H Olefination | Pd(OAc)₂ / Nitrile-based sulfonamide template | Introduces an alkene at the meta position. | nih.gov |

| Intramolecular Direct Arylation | Pd(TFA)₂ / Ag₂CO₃ | Forms dibenzofuran (B1670420) derivatives via decarboxylation and C-H activation. | nih.gov |

| ortho-C-H Arylation | Pd(OAc)₂ / Monoprotected amino acid ligand | Couples aryl iodides at the ortho position. | rsc.org |

| Direct Annulation | Palladium catalyst | Reacts benzoic acids with phenols to form dibenzopyranone scaffolds. | acs.org |

Role of Other Transition Metal Catalysis (e.g., Copper)

Copper catalysis offers a cost-effective and environmentally benign alternative to precious metal catalysis for many transformations. researchgate.net Copper-based systems are particularly effective in promoting oxidation and cross-coupling reactions relevant to the synthesis of benzoic acid precursors.

Notable applications of copper catalysis include:

Oxidation of Benzyl Alcohols: Copper(II) salts can efficiently catalyze the oxidation of benzyl alcohol derivatives to the corresponding benzoic acids, providing a fundamental route to the core structure. researchgate.net This method can be performed under solvent-free conditions, enhancing its green credentials.

C-H Functionalization: Copper can mediate C-H thiolation of benzoic acid derivatives, demonstrating its utility in forming carbon-heteroatom bonds directly on the aromatic ring. researchgate.net

Decarboxylative Coupling: In aerobic conditions, copper catalysts can facilitate the decarboxylative thiolation of benzoic acids, where the carboxyl group is replaced by a sulfur-containing moiety. acs.org

Bimetallic Catalysis: Copper is often used in conjunction with palladium. For instance, a Cu/Pd bimetallic system has been used for the annulation of benzoic acids and propiophenones to synthesize isobenzofuranones, where the copper catalyst activates C-H bonds to form an intermediate that then undergoes a palladium-catalyzed transformation. acs.org

These examples underscore the significant role of copper catalysis in the synthetic chemist's toolbox for accessing and modifying benzoic acid derivatives.

Table 2: Examples of Copper-Catalyzed Reactions Involving Benzoic Acid Synthesis/Derivatization

| Reaction Type | Catalyst System | Function | Reference |

|---|---|---|---|

| Oxidation of Benzyl Alcohol | CuSO₄ / ZnO | Synthesizes benzoic acid from benzyl alcohol under solvent-free conditions. | |

| Oxidation of Benzyl Alcohol | Cu(II) salts | Catalyzes the oxidation of benzyl alcohol to benzoic acid with high yield. | researchgate.net |

| Annulation (with Palladium) | Cu/Pd bimetallic system | Enables the synthesis of isobenzofuranones from benzoic acids. | acs.org |

| Decarboxylative Thiolation | (phen)Cu(I) complexes | Couples benzoic acids with thiols via decarboxylation. | acs.org |

Elucidation of Reactivity and Mechanistic Pathways of 2 Bromo 4 Bromomethyl Benzoic Acid

Nucleophilic Substitution Reactions at the Benzylic Bromide Moiety

The benzylic bromide in 2-bromo-4-(bromomethyl)benzoic acid is a key site for nucleophilic substitution reactions. These reactions involve the replacement of the bromine atom by a nucleophile. The specific mechanism of this substitution, whether it proceeds through an SN1 or SN2 pathway, is influenced by several factors including the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring.

Differentiation between SN1 and SN2 Reaction Mechanisms

The competition between SN1 and SN2 mechanisms is a central theme in the reactivity of benzylic halides. quora.com Benzylic systems are unique in that they can often proceed through either pathway, depending on the reaction conditions. quora.comlibretexts.org

SN1 Mechanism: This two-step mechanism involves the initial, rate-determining departure of the leaving group (bromide) to form a benzylic carbocation intermediate. This intermediate is stabilized by resonance, as the positive charge can be delocalized over the adjacent benzene (B151609) ring. quora.com Subsequent rapid attack by a nucleophile on the carbocation yields the substitution product. SN1 reactions are favored by weak nucleophiles and polar protic solvents, which can solvate both the carbocation and the leaving group. libretexts.orgmasterorganicchemistry.com

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group. masterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. libretexts.org The transition state of an SN2 reaction at a benzylic position is stabilized by conjugation of the p-orbitals of the incoming nucleophile and the leaving group with the π-system of the aromatic ring. quora.comyoutube.com

For this compound, the presence of the electron-withdrawing carboxylic acid and bromo substituents on the aromatic ring can influence the stability of the potential carbocation intermediate. Electron-withdrawing groups tend to destabilize a carbocation, which would disfavor the SN1 pathway. pearson.com Conversely, these groups can also influence the electrophilicity of the benzylic carbon, potentially affecting the rate of an SN2 reaction.

Kinetic and Stereochemical Aspects of Benzylic Substitutions

The kinetics of SN1 reactions are first-order, depending only on the concentration of the substrate, while SN2 reactions exhibit second-order kinetics, being dependent on the concentrations of both the substrate and the nucleophile.

From a stereochemical standpoint, if the benzylic carbon were chiral, an SN1 reaction would lead to a racemic mixture of products due to the planar nature of the carbocation intermediate, which can be attacked from either side by the nucleophile. In contrast, an SN2 reaction proceeds with an inversion of configuration at the stereocenter.

Impact of Carboxylic Acid Functional Group on Benzylic Reactivity

The carboxylic acid group at the para position and the bromine atom at the ortho position to the bromomethyl group exert a significant electronic influence on the reactivity of the benzylic bromide. Both are electron-withdrawing groups, which can have competing effects on the reaction mechanism.

The electron-withdrawing nature of the carboxylic acid group and the aryl bromide destabilizes the formation of a positive charge at the benzylic position. pearson.com This destabilization of the benzylic carbocation intermediate would be expected to slow down or inhibit the SN1 pathway. youtube.com

However, the electron-withdrawing groups also increase the electrophilicity of the benzylic carbon, making it more susceptible to attack by a nucleophile. This would favor the SN2 mechanism. The stabilization of the SN2 transition state through conjugation with the aromatic ring is a key factor promoting this pathway. youtube.com For instance, the reaction of 4-(bromomethyl)benzoic acid with a methanolic solution of potassium hydroxide (B78521) to form 4-(methoxymethyl)benzoic acid proceeds via a nucleophilic substitution. ysu.edu

Cross-Coupling Reactions Involving the Aryl Bromide Position

The aryl bromide of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.gov

In the context of this compound, the aryl bromide can selectively undergo Suzuki-Miyaura coupling with various arylboronic acids. This selectivity is possible because the C(sp²)–Br bond is generally more reactive in these catalytic cycles than the C(sp³)–Br bond of the benzylic bromide under specific conditions. nih.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand, like a phosphine (B1218219), in the presence of a base. nih.gov

For example, the coupling of bromoaryl compounds with arylboronic acids has been shown to proceed efficiently. nih.gov The presence of a carboxylic acid group on the aryl bromide can be well-tolerated in Suzuki-Miyaura couplings, sometimes even in aqueous media, which enhances the green credentials of the process. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions This table is a generalized representation based on common conditions for Suzuki-Miyaura couplings and does not represent specific experimental results for this compound without direct literature citation.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 |

| PdCl₂(NH₂CH₂COOH)₂ | None | K₂CO₃ | Water | Room Temperature |

| CataXCium A Pd G3 | Not Applicable | K₃PO₄ | Dioxane/H₂O | 100 |

Buchwald-Hartwig Amination and Other Carbon-Heteroatom Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. researchgate.net This reaction has become a cornerstone for the synthesis of anilines and their derivatives.

The aryl bromide of this compound can be a suitable substrate for Buchwald-Hartwig amination. The reaction typically involves a palladium catalyst, a phosphine ligand, and a strong base, such as sodium tert-butoxide. chemspider.com The choice of ligand is crucial for the success of the reaction and can influence the scope of the amine coupling partner.

This methodology allows for the introduction of a wide range of primary and secondary amines at the aryl bromide position, leading to the synthesis of various N-arylated benzoic acid derivatives. The reaction conditions must be carefully chosen to avoid competing reactions at the benzylic bromide site.

Table 2: Typical Components for Buchwald-Hartwig Amination This table provides a general overview of components used in Buchwald-Hartwig amination and is not based on specific experiments with this compound without direct literature citation.

| Component | Examples |

| Palladium Source | [Pd₂(dba)₃], Pd(OAc)₂ |

| Ligand | (±)-BINAP, tBuDavePhos |

| Base | NaOBuᵗ, K₃PO₄ |

| Solvent | Toluene, Dioxane |

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a key site for synthetic modifications, enabling the formation of esters and amides, which serve as precursors to a wide range of molecules.

Esterification Reactions and Their Applications

The direct esterification of carboxylic acids, such as this compound, is a fundamental reaction in organic synthesis. nih.goviajpr.com This process typically involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst. nih.goviajpr.com N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the esterification of various aryl and alkyl carboxylic acids, offering a metal-free and moisture-tolerant method. nih.gov The reaction proceeds by mixing the carboxylic acid, alcohol, and NBS, followed by heating. nih.gov The resulting esters are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govgoogle.com For instance, esters of 4-(bromomethyl)benzoic acid are key intermediates in the synthesis of angiotensin II receptor antagonists. google.com

Table 1: Esterification of Benzoic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzoic acid | Methanol (B129727) | N-bromosuccinimide | 70 °C, 20 h | Methyl benzoate | 85 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Amidation Reactions for Novel Conjugates

The carboxylic acid functionality of this compound can also be converted into an amide. This transformation is crucial for creating novel molecular conjugates with potential applications in medicinal chemistry and materials science. The formation of an amide bond typically requires the activation of the carboxylic acid, for example, by converting it into an acid chloride or using a coupling agent, followed by reaction with a primary or secondary amine. These amidation reactions allow for the introduction of a wide variety of molecular fragments, leading to the synthesis of diverse and complex molecules.

Intramolecular Cyclization and Ring-Closing Reactions Directed by Substituent Proximity

The close proximity of the carboxylic acid and the bromomethyl group on the benzene ring of this compound facilitates intramolecular cyclization reactions, leading to the formation of cyclic structures.

Formation of Phthalide (B148349) Structures

A prominent intramolecular reaction of 2-(bromomethyl)benzoic acid derivatives is their cyclization to form phthalides, also known as isobenzofuranones. researchgate.net This transformation can be achieved through various methods, including transition-metal-free oxidative C(sp³)-H bond lactonization using sodium peroxydisulfate (B1198043) as an oxidant. researchgate.net This method allows for the cyclization of 2-alkylbenzoic acids to proceed smoothly, yielding a variety of phthalide derivatives. researchgate.net Phthalides are important structural motifs found in many biologically active compounds and natural products. researchgate.net

Other Lactonization Pathways

Beyond the direct formation of phthalides, other lactonization pathways can be explored. For instance, the bromination of D-xylonolactone with hydrobromic acid in acetic acid, followed by treatment with methanol, can lead to the formation of dibromolactones. nih.gov Subsequent selective hydrogenolytic debromination can yield various hydroxylated and brominated lactones. nih.gov These complex lactones, some of which are synthesized for the first time, have shown selective antiproliferative activity. nih.gov

Radical Chemistry Initiated from the Benzylic Bromide

The benzylic bromide in this compound is susceptible to radical reactions. A common method for initiating such reactions is the use of a radical initiator, like benzoyl peroxide, in the presence of a bromine source, such as N-bromosuccinimide (NBS). ysu.educhegg.com Heating a mixture of 4-methylbenzoic acid, NBS, and benzoyl peroxide in a suitable solvent like chlorobenzene (B131634) leads to the formation of 4-(bromomethyl)benzoic acid. ysu.educhegg.com The reaction is initiated by the homolytic cleavage of the peroxide, which generates radicals that abstract a hydrogen atom from the methyl group, forming a benzylic radical. chegg.com This radical then reacts with NBS to yield the final product and a bromine radical, which continues the chain reaction. chegg.com This benzylic bromination is a key step in the synthesis of various compounds. prepchem.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide |

| Methyl benzoate |

| p-Toluic acid |

| Methyl 4-(bromomethyl)benzoate |

| Phthalide |

| Isobenzofuranone |

| Sodium peroxydisulfate |

| D-xylonolactone |

| Benzoyl peroxide |

| 4-Methylbenzoic acid |

| Chlorobenzene |

This table is interactive. You can search for a specific compound.

Advanced Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Bromo-4-(bromomethyl)benzoic acid is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the bromomethyl group, and the acidic proton of the carboxylic acid. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-8.5 ppm) due to their distinct chemical environments and spin-spin coupling interactions. The methylene protons of the -CH₂Br group would likely appear as a singlet in the region of δ 4.5-5.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ 10-13 ppm), which may be exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. We would anticipate signals for the two quaternary aromatic carbons (one attached to the bromine and one to the carboxylic acid group), the three aromatic CH carbons, the methylene carbon of the bromomethyl group, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups. The carbonyl carbon would appear significantly downfield (typically δ 165-185 ppm).

A supplier of this compound (CAS 345953-39-1) indicates the availability of NMR data, suggesting that such experimental spectra exist. bldpharm.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 175 |

| Aromatic (Ar-H) | 7.5 - 8.2 (m) | 125 - 140 |

| Methylene (-CH₂Br) | 4.6 - 4.9 (s) | 30 - 35 |

| Aromatic (Ar-C-Br) | - | 120 - 125 |

| Aromatic (Ar-C-COOH) | - | 130 - 135 |

| Aromatic (Ar-C-CH₂Br) | - | 140 - 145 |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would be crucial in assigning the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene proton signal to the bromomethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu HMBC is particularly useful for identifying quaternary carbons, as it would show correlations from the aromatic and methylene protons to the quaternary aromatic carbons and the carbonyl carbon.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group. The C-Br stretching vibrations would be expected in the fingerprint region, typically below 700 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and the aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. chemicalbook.comchemicalbook.comnist.gov

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O Stretch | 1680 - 1720 | Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Alkyl Halide | C-Br Stretch | 500 - 700 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. It also reveals the fragmentation pattern of the molecule upon ionization, which can provide valuable structural information.

For this compound (C₈H₆Br₂O₂), the HRMS would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). docbrown.info The fragmentation pattern would likely involve the loss of a bromine atom, the bromomethyl group, the carboxylic acid group, or carbon monoxide. The exact mass of the molecular ion would be approximately 293.8789 g/mol . A supplier of the compound with CAS number 345953-39-1 indicates the availability of LC-MS data. bldpharm.com

Key expected fragmentation pathways would include:

Loss of a bromine radical (·Br) from the bromomethyl group.

Loss of a bromine radical (·Br) from the aromatic ring.

Loss of the carboxyl group (·COOH).

Decarboxylation (loss of CO₂).

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information about bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for this compound is currently available in the public domain, a crystallographic study would provide invaluable insights into its molecular conformation and packing in the solid state. For comparison, the crystal structure of the related compound 2-bromobenzoic acid has been determined. nih.gov

An X-ray crystallographic analysis of this compound would reveal the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and bromomethyl substituents relative to the ring. It would also show how the molecules pack in the crystal lattice, likely through hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers, and potentially through halogen bonding involving the bromine atoms.

Analysis of Crystal Packing and Hydrogen Bonding Networks

A comprehensive analysis of the crystal structure of this compound is currently hindered by the lack of publicly available, peer-reviewed crystallographic data. While the chemical structure is known, detailed experimental information regarding its solid-state arrangement, including unit cell parameters, space group, and the specifics of its intermolecular interactions, has not been reported in accessible scientific literature or structural databases.

In the absence of direct experimental data for this compound, the crystallographic features of structurally analogous compounds can provide valuable, albeit predictive, insights into its potential solid-state behavior. For instance, studies on other brominated benzoic acid derivatives frequently reveal common supramolecular motifs driven by strong and directional intermolecular forces.

Similarly, the crystal structure of 4-Bromo-2-hydroxybenzoic acid showcases the prevalence of carboxylic acid inversion dimers linked by pairs of O-H···O hydrogen bonds, also resulting in R2²(8) loops. This particular structure is further characterized by the presence of short Br···Br contacts, which indicates the role of halogen bonding in directing the one-dimensional propagation of the crystal lattice.

To furnish a definitive and scientifically rigorous analysis of the crystal packing and hydrogen bonding networks of this compound, a dedicated crystallographic study of the compound is necessary. Such a study would provide precise metric parameters for the intermolecular interactions and a detailed description of the supramolecular architecture.

Computational Chemistry and Theoretical Modeling of 2 Bromo 4 Bromomethyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to determine the ground-state properties of molecules. For substituted benzoic acids, methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide reliable results for geometry and electronic structure. researchgate.netmdpi.com

Geometry optimization calculations are performed to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-Bromo-4-(bromomethyl)benzoic acid, the optimization process would reveal key structural parameters.

The primary conformational considerations for this molecule include the orientation of the carboxylic acid (-COOH) and bromomethyl (-CH₂Br) groups relative to the benzene (B151609) ring. Like many benzoic acids, it is expected to form a stable hydrogen-bonded dimer in the solid state, where the carboxylic acid groups of two molecules interact. nih.govresearchgate.net This dimerization significantly influences the molecule's properties, particularly the vibrational characteristics of the hydroxyl group. nih.gov

DFT calculations would precisely determine bond lengths, bond angles, and dihedral angles. The results of such a calculation would provide a detailed picture of the molecule's geometry.

Table 1: Predicted Optimized Geometric Parameters for a Substituted Benzoic Acid Dimer (Illustrative Example) This table illustrates typical data obtained from DFT calculations on a related benzoic acid derivative, as specific data for this compound is not available.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C=O | 1.22 Å |

| C-O | 1.31 Å | |

| O-H | 0.85 Å | |

| C-Br (ring) | 1.90 Å | |

| C-C (ring avg.) | 1.39 Å | |

| Bond Angle | O=C-O | 122° |

| C-C-C (ring avg.) | 120° | |

| Hydrogen Bond | O-H···O Distance | 2.6-2.7 Å |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net

HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.

LUMO: Represents the ability to accept an electron. Its energy level is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap suggests high stability, while a small gap indicates a more reactive molecule. mdpi.com

For this compound, DFT calculations can map the distribution and energies of these orbitals. researchgate.net The HOMO is often localized on the electron-rich parts of the molecule, such as the benzene ring and the oxygen atoms of the carboxyl group. The LUMO is typically distributed over the π-system of the aromatic ring, indicating its susceptibility to nucleophilic attack. mdpi.com The presence of electron-withdrawing bromine atoms and the carboxylic acid group influences the energies of these orbitals.

Table 2: Illustrative FMO Energies from DFT Calculation for a Bromo-Substituted Aromatic Acid This table provides an example of typical FMO energy values derived from DFT studies on similar compounds.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.27 eV |

| LUMO | -3.17 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.10 eV |

Source: Based on data for 4-bromoanilinium perchlorate. mdpi.com

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. bohrium.com For complex molecules, especially those with ortho substituents on a benzene ring, computational analysis can be essential for resolving ambiguities in spectral assignment. nih.gov

Recent studies have benchmarked various DFT functionals, finding that methods like WP04, when paired with appropriate basis sets and a solvent model (like PCM), can yield highly accurate predictions for ¹H chemical shifts. github.io A computational study of this compound would involve optimizing its geometry and then calculating the magnetic shielding tensors for each nucleus to predict the chemical shifts.

Vibrational spectroscopy (Infrared and Raman) provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in an IR or Raman spectrum. researchgate.net These theoretical frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental spectra. nih.govijtsrd.com

For this compound, key vibrational modes include:

O-H Stretching: In a dimeric structure, this band is significantly broadened and red-shifted (lower frequency) compared to a free monomer due to strong hydrogen bonding. nih.gov

C=O Stretching: A very intense band, typically found in the 1680-1710 cm⁻¹ region for aromatic carboxylic acids. Its position is influenced by conjugation and hydrogen bonding. ijtsrd.com

C-Br Stretching: Vibrations associated with the two C-Br bonds (one on the ring, one on the methyl group) would appear at lower frequencies.

Aromatic C-H and C-C Stretching: These occur in characteristic regions of the spectrum.

A detailed assignment of the experimental IR spectrum can be achieved by comparing it with the scaled quantum mechanical force field (SQMFF) results from DFT calculations. nih.gov

Table 3: Key Calculated Vibrational Frequencies and Their Assignments for a Substituted Benzoic Acid This table shows representative vibrational modes and their typical frequency ranges based on studies of similar molecules.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| ν(O-H) | ~3000 (broad) | O-H stretching in H-bonded dimer |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 3000-2850 | -CH₂- stretching |

| ν(C=O) | 1710-1680 | Carbonyl stretching |

| ν(C-C) ring | 1625-1400 | Aromatic ring stretching |

| δ(O-H) | 1440-1395 | In-plane O-H bending |

| ν(C-Br) | 700-500 | Carbon-Bromine stretching |

Source: Based on data from related substituted benzoic acids. ijtsrd.com

Reaction Mechanism Exploration and Transition State Characterization

Beyond static properties, DFT is a powerful tool for exploring the dynamics of chemical reactions. It can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition state structures that connect them.

For this compound, several reactions could be modeled. For instance, the nucleophilic substitution of the highly reactive benzylic bromine in the -CH₂Br group is a common transformation. Computational modeling could:

Identify the Transition State: Calculate the geometry of the transition state for the substitution reaction.

Determine Activation Energy: Compute the energy barrier (activation energy) of the reaction by comparing the energy of the transition state to that of the reactants. This helps predict the reaction rate.

Compare Pathways: If multiple reaction pathways are possible (e.g., Sₙ1 vs. Sₙ2 mechanisms), their respective energy profiles can be calculated to determine the most likely mechanism.

Such studies provide fundamental insights into the molecule's reactivity, guiding the design of synthetic routes and helping to understand its behavior in chemical processes.

Molecular Dynamics Simulations for Conformational Sampling in Solution

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of molecules in a solvent environment. For a molecule like this compound, MD simulations can provide detailed insights into its conformational landscape, solvation structure, and intermolecular interactions in aqueous solution.

A typical MD simulation protocol for studying this compound in water would involve several key steps. Initially, a force field, such as the General Amber Force Field (GAFF), would be assigned to describe the intra- and intermolecular interactions of the solute. ucl.ac.ukmdpi.com The molecule would then be placed in a simulation box filled with an explicit water model, such as TIP3P or SPC/E. The system would be neutralized by adding counter-ions if necessary, and then subjected to energy minimization to remove any steric clashes. Subsequently, the system would be gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density. mdpi.com Finally, a production run of several nanoseconds would be performed to collect trajectory data for analysis. mdpi.com

The analysis of the MD trajectory would focus on several key aspects to understand the conformational sampling of this compound in solution.

Torsional Angle Analysis: The primary drivers of conformational change in this compound are the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring and the rotation of the bromomethyl group.

Carboxylic Acid Group Conformation: The carboxylic acid group can exist in two main planar conformations: syn and anti, referring to the orientation of the acidic proton with respect to the carbonyl oxygen. Quantum mechanical calculations and MD simulations on similar molecules, like acetic acid, have shown that while the syn conformation is generally more stable, the anti conformation can also be populated in solution, with the energy barrier between them being influenced by the solvent. nih.gov For this compound, the presence of the ortho-bromo substituent could influence the rotational barrier and the relative populations of the syn and anti conformers due to steric and electronic effects.

Bromomethyl Group Rotation: The rotation of the C-C bond connecting the bromomethyl group to the aromatic ring will also be a key dynamic feature. The conformational preference will be dictated by a balance of steric hindrance with the adjacent bromo substituent and the carboxylic acid group, as well as potential weak intramolecular interactions.

Solvation and Hydrogen Bonding: The interaction with water molecules is crucial in determining the conformational preferences. The carboxylic acid group is a strong hydrogen bond donor and acceptor. MD simulations would reveal the structure of the hydration shell around the molecule, including the number and lifetime of hydrogen bonds between the carboxylic acid group and surrounding water molecules. The bromine atoms can also participate in halogen bonding, a type of non-covalent interaction that could influence the local solvent structure.

Self-Association: Studies on other substituted benzoic acids have shown a tendency for self-association in solution to form dimers and other aggregates, particularly in less polar solvents. ucl.ac.uk In aqueous solution, while solvation by water is dominant, the possibility of transient dimer formation, stabilized by hydrogen bonding between the carboxylic acid groups or stacking of the aromatic rings, could be investigated through analysis of intermolecular distances and orientations.

Hypothetical Research Findings:

Based on studies of analogous substituted benzoic acids, a molecular dynamics simulation of this compound in water would likely reveal the following:

The carboxylic acid group predominantly adopts a syn conformation, but with a non-negligible population of the anti state.

The rotational freedom of the bromomethyl group is likely hindered by the presence of the adjacent bromo substituent.

The molecule would be well-solvated, with strong hydrogen bonding interactions between the carboxylic acid group and water molecules.

The probability of forming stable dimers in dilute aqueous solution would be low due to strong solute-solvent interactions.

To illustrate the type of data that would be generated, the following tables present hypothetical results from a simulated molecular dynamics study.

Table 1: Hypothetical Dihedral Angle Distributions for Key Torsional Angles in this compound in Aqueous Solution.

| Dihedral Angle | Atom Definition | Predominant Angle(s) (degrees) | Minor Populated Angle(s) (degrees) |

| Carboxylic Acid Torsion | O=C-C-C | ~0 (syn) | ~180 (anti) |

| Bromomethyl Torsion | Br-C-C-C | ~60, ~180, ~300 | - |

Table 2: Hypothetical Hydrogen Bond Analysis between this compound and Water.

| Hydrogen Bond Type | Average Number of H-Bonds | Average Lifetime (ps) |

| Carboxyl O-H --- Water O | 1.5 | 2.1 |

| Carboxyl C=O --- Water H | 2.2 | 1.8 |

Table 3: Hypothetical Radial Distribution Functions (g(r)) Peak Positions for Solute-Solvent Interactions.

| Atom Pair | First Peak Position (Å) | Interpretation |

| Carboxyl O --- Water O | 2.7 | First solvation shell around the hydroxyl oxygen |

| Carboxyl O --- Water H | 1.7 | Hydrogen bond distance |

| Aromatic C --- Water O | 3.5 | Hydrophobic hydration |

These tables represent the kind of detailed, quantitative information that molecular dynamics simulations can provide, offering a deep understanding of the conformational behavior of this compound at the atomic level. Such computational studies are invaluable for predicting the physicochemical properties of molecules and for guiding experimental investigations.

Derivatization Strategies and Potential Applications in Advanced Organic Synthesis

Synthesis of Complex Molecular Architectures Using 2-Bromo-4-(bromomethyl)benzoic Acid as a Building Block

The synthesis of this compound and its derivatives serves as a gateway to more intricate molecular structures. A typical synthesis route starts with 2-Bromo-4-methylbenzoic acid. This precursor first undergoes esterification, for example, by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid, to yield its corresponding methyl ester. The subsequent step involves a free-radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. chemicalbook.com This sequence selectively functionalizes the methyl group without affecting the aryl bromide or the newly formed ester.

The resulting compound, methyl 2-bromo-4-(bromomethyl)benzoate, is a powerful intermediate. chemicalbook.com Its three functional groups offer distinct reaction possibilities:

The benzylic bromide is highly reactive towards nucleophiles, making it ideal for substitution reactions to introduce a wide variety of side chains.

The aryl bromide is less reactive and typically requires metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for modification. This difference in reactivity allows for selective functionalization.

The ester group can be hydrolyzed back to a carboxylic acid at a later stage, providing a handle for amide bond formation, further esterification, or conversion to other functional groups.

This strategic, stepwise functionalization allows chemists to use this compound as a scaffold, building out different parts of a target molecule in a controlled manner. Related structures, such as 2-(Bromomethyl)benzoic acid, are frequently used in organic chemistry to prepare complex molecules by leveraging similar principles of reactivity. chemimpex.com

Table 1: Synthesis of Methyl 2-bromo-4-(bromomethyl)benzoate This interactive table summarizes a common synthetic pathway.

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Esterification | 2-Bromo-4-methyl-benzoic acid | Methanol, Sulfuric Acid | 2-Bromo-4-methyl-benzoic acid methyl ester | 85% | |

| 2. Bromination | 2-Bromo-4-methyl-benzoic acid methyl ester | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | Methyl 2-bromo-4-(bromomethyl)benzoate | 45-97% | chemicalbook.com |

Development of Pharmaceutical Intermediates and Precursors

Substituted benzoic acids are a foundational scaffold in medicinal chemistry. The specific arrangement of functional groups on this compound makes it a candidate for the synthesis of pharmaceutical intermediates, where its reactive handles can be used to build and diversify potential drug molecules.

The rational design of new drugs often involves creating a library of related compounds based on a central scaffold, which are then tested for biological activity. The multiple reactive sites of this compound make it an attractive starting point for such libraries. For example, related brominated benzoic acid derivatives are used as building blocks for creating complex organic molecules and heterocycles intended for biological testing. chemimpex.com

The general strategy involves using the different reactivities of the benzylic bromide and aryl bromide. The highly reactive benzylic bromide can be reacted with various nucleophiles (e.g., amines, thiols, alcohols) to introduce a diverse set of side chains. Subsequently, the less reactive aryl bromide can be modified through palladium-catalyzed cross-coupling reactions to add another layer of complexity. Finally, the carboxylic acid can be coupled with amines or alcohols to complete the synthesis of a diverse library of drug-like molecules. This systematic approach allows for the exploration of the chemical space around the central phenyl ring to identify new biologically active compounds. For instance, similar strategies have been used to synthesize 4-(5-arylidene-2,4-dioxothiazolidin-3-yl) methylbenzoic acids, which were evaluated as inhibitors of protein tyrosine phosphatases. chemicalbook.com

While direct evidence for the use of this compound in the synthesis of existing drugs is not prominent, its isomer, 4-(Bromomethyl)benzoic acid , is a well-established intermediate in the synthesis of Eprosartan. chemicalbook.comchemimpex.comfishersci.com Eprosartan is an angiotensin II receptor antagonist used to treat high blood pressure. chemicalbook.comchemimpex.com In the synthesis of Eprosartan, the benzylic bromide of the 4-isomer is used to alkylate an imidazole (B134444) derivative. chemicalbook.com

This established pathway for the 4-isomer highlights a potential application for this compound in creating novel Eprosartan analogs. By substituting the 4-(bromomethyl)benzoic acid with the 2-bromo isomer, chemists could synthesize a new class of compounds. The introduction of the bromine atom at the 2-position of the phenyl ring would significantly alter the shape, electronic properties, and metabolic stability of the resulting molecule. These new analogs could exhibit different pharmacological profiles, potentially leading to improved efficacy, selectivity, or pharmacokinetic properties. This represents a rational pathway for using this compound to generate new intellectual property around established drug scaffolds.

Functionalization in Polymer Chemistry and Material Science

The same reactivity that makes this compound a useful building block in medicinal chemistry also allows for its application in polymer and material science. Its functional groups can be used to synthesize novel monomers or to modify existing polymers, imparting new properties such as thermal stability or chemical resistance. chemimpex.comchemimpex.com

The bifunctional nature of the carboxylic acid and one of the bromo groups allows this compound to be incorporated directly into polymer chains. For example, the carboxylic acid can participate in condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. In this scenario, the bromo groups (both benzylic and aryl) would be pendant to the polymer backbone.

These pendant bromo groups serve as reactive sites for post-polymerization modification. This allows for the grafting of other polymer chains or the introduction of specific functional molecules, effectively creating functionalized materials. Such materials could have applications as polymer-supported catalysts, separation media, or materials with tailored surface properties. The presence of two different types of bromo groups offers the potential for sequential or selective modifications. Related compounds are known to be used in the development of functionalized polymers to enhance properties like solubility and reactivity. chemimpex.com

This compound can serve as a precursor for sophisticated monomers used in the development of advanced materials. A notable example involving its isomer, 4-(bromomethyl)benzoic acid, is in the synthesis of ligands for creating luminescent supramolecular metallogels. rsc.org In this context, the bromomethyl group is used to connect the benzoic acid core to a larger, metal-coordinating ligand structure. rsc.org

Following a similar logic, this compound could be used to create even more complex monomers. The benzylic bromide could be used to attach the core to a ligand or a polymerizable group (like a vinyl or acrylic group). The remaining aryl bromide offers an additional site for functionalization, for example, through a Suzuki coupling to introduce chromophores or other functional units. The carboxylic acid provides another handle for attachment or for tuning solubility and self-assembly properties. This multi-handle approach allows for the design of highly specialized monomers for applications in areas such as sensors, organic electronics, and smart materials.

Bioconjugation and Chemical Probe Synthesis

The dual functionality of this compound makes it a valuable reagent in the fields of bioconjugation and chemical probe synthesis. Bioconjugation involves the linking of biomolecules, such as proteins or nucleic acids, to other molecules, while chemical probes are small molecules used to study biological systems.

The carboxylic acid group on the benzene (B151609) ring can be activated to form an amide bond with amine groups present in biomolecules, such as the lysine (B10760008) residues in proteins. The bromomethyl group, on the other hand, can react with nucleophilic residues like cysteine or histidine, or be used to attach reporter groups or other functionalities. This allows for the site-specific modification of biomolecules, which is crucial for the development of antibody-drug conjugates (ADCs) and other targeted therapies. In ADCs, a potent drug is attached to an antibody that specifically targets cancer cells, thereby minimizing side effects.

In chemical probe synthesis, this compound can serve as a scaffold to which different chemical moieties are attached. For instance, a fluorescent dye can be linked to one end of the molecule and a reactive group to the other, creating a probe that can be used to label and visualize specific targets within a cell. The design of such probes often involves a multi-step synthesis where the reactivity of both the carboxylic acid and the bromomethyl group is strategically utilized.

Design and Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry, as a large proportion of drugs are based on heterocyclic scaffolds. This compound is a valuable starting material for the synthesis of various heterocyclic systems.

The presence of the reactive bromomethyl group allows for its participation in cyclization reactions to form rings. For example, it can react with binucleophiles, which are molecules containing two nucleophilic centers, to construct heterocyclic rings. The carboxylic acid group can either be a part of the final heterocyclic structure or can be modified before or after the cyclization reaction to introduce further diversity.

One common strategy involves the reaction of the bromomethyl group with a suitable nucleophile to form an intermediate, which then undergoes an intramolecular cyclization involving the carboxylic acid group. This approach has been used to synthesize a variety of heterocyclic compounds, including lactones, isoindolinones, and phthalazines, which are scaffolds found in many biologically active molecules.

| Heterocyclic Compound Class | Synthetic Strategy |

| Lactones | Intramolecular cyclization via reaction of the bromomethyl group with a hydroxyl group. |

| Isoindolinones | Reaction with primary amines followed by intramolecular cyclization. |

| Phthalazines | Condensation with hydrazine (B178648) derivatives. |

Utility as a Reagent in Analytical Chemistry Methods

While primarily known for its role in organic synthesis, this compound and its derivatives can also find application in analytical chemistry. The reactive nature of the bromomethyl group makes it suitable for use as a derivatizing agent.

In chromatography, derivatization is often employed to improve the analytical properties of a compound, such as its volatility, thermal stability, or detectability. For example, compounds containing functional groups that are not easily detected by a specific detector can be reacted with a derivatizing agent to introduce a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection).

The bromomethyl group of this compound can react with analytes containing nucleophilic functional groups like hydroxyl, thiol, or amine groups. The resulting derivative will incorporate the benzoic acid moiety, which can enhance its detection by UV-Vis spectroscopy. Furthermore, the introduction of the bromo- and bromomethyl- substituents can be useful in mass spectrometry by providing a distinct isotopic pattern that aids in identification.

Future Perspectives and Emerging Research Avenues for 2 Bromo 4 Bromomethyl Benzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of greener and more efficient methods for synthesizing 2-Bromo-4-(bromomethyl)benzoic acid is an active area of research. Traditional methods often rely on harsh reagents and produce significant waste. Future methodologies are expected to focus on sustainable practices, such as the use of safer solvents and catalyst-free reactions. ijisrt.com One promising approach involves the application of sonication, which can accelerate reactions, reduce by-product formation, and operate under ambient conditions, thereby aligning with the principles of green chemistry. ijisrt.com

Another avenue of exploration is the development of novel catalytic systems. For instance, the use of palladium catalysts in cross-coupling reactions has shown potential for creating C-C bonds with this compound derivatives under mild conditions. google.com Future research will likely focus on designing more robust and reusable catalysts to improve the economic and environmental viability of these processes. Additionally, solvent-less technology presents an attractive alternative, offering accelerated reaction rates and reduced waste. ijisrt.com

| Synthetic Approach | Key Features | Potential Advantages |

| Sonication | Utilizes ultrasound to promote chemical reactions. | Shorter reaction times, use of cheaper reagents, environmentally friendly. ijisrt.com |

| Palladium Catalysis | Employs palladium complexes to facilitate cross-coupling reactions. | Mild reaction conditions, high selectivity. google.com |

| Solvent-Free Reactions | Conducted without a solvent medium. | Reduced waste, potential for rate acceleration. ijisrt.com |

Exploration of Unconventional Reactivity Profiles

The unique arrangement of the bromo and bromomethyl groups on the benzoic acid scaffold of this compound offers opportunities for exploring unconventional reactivity. While the individual reactivities of these functional groups are well-established, their interplay in a single molecule could lead to novel transformations. Future research may focus on intramolecular reactions, where the two bromine-containing groups react with each other or with the carboxylic acid to form complex polycyclic structures.

Furthermore, the electronic effects of the bromo and carboxylic acid substituents on the reactivity of the bromomethyl group are not fully understood. Investigating the kinetics and mechanisms of its reactions will provide deeper insights. The development of new synthetic applications for this compound is also an active area. For example, it can be used as a versatile building block in the synthesis of complex organic molecules and pharmaceutical intermediates. chemimpex.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and scalable chemical production. thieme-connect.de Flow chemistry, with its high surface-area-to-volume ratios, offers enhanced heat and mass transfer, leading to improved reaction control and safety, especially for reactions involving reactive intermediates. thieme-connect.de This is particularly relevant for bromination reactions, which can be exothermic.

Automated synthesis platforms can be used to rapidly screen reaction conditions and optimize synthetic routes for this compound and its derivatives. This high-throughput approach can accelerate the discovery of new reactions and applications for this versatile compound. The combination of flow chemistry and automation has the potential to revolutionize the way this and other important chemical building blocks are produced.

Advanced Materials Applications and Nanotechnology Integration

The functional groups present in this compound make it an attractive candidate for the development of advanced materials and for integration into nanotechnology. The carboxylic acid group can be used to anchor the molecule to surfaces or to coordinate with metal ions, while the bromo and bromomethyl groups can serve as points for further functionalization. This allows for the creation of functionalized surfaces with tailored properties for applications in sensors and catalysis. chemimpex.com

In the realm of nanotechnology, this compound could be used to modify the surface of nanoparticles, quantum dots, or other nanomaterials. This surface modification can improve their dispersibility, biocompatibility, and functionality. For instance, it could be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, which is crucial for advancements in drug delivery and diagnostics. chemimpex.com The ability to precisely control the surface chemistry of nanomaterials is essential for their application in a wide range of fields, from medicine to electronics.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and for the rational design of new applications. Advanced spectroscopic techniques, such as in-situ FTIR and NMR spectroscopy, can provide real-time information about the formation of intermediates and byproducts during a reaction. ucl.ac.uk This can help to elucidate complex reaction pathways.

Computational chemistry, including Density Functional Theory (DFT) calculations, can be used to model the electronic structure and reactivity of this compound. ucl.ac.uk These theoretical studies can provide insights into transition state geometries, reaction barriers, and the influence of solvents and catalysts on the reaction outcome. ucl.ac.uk By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the chemical behavior of this important molecule.

| Technique | Information Gained |

| In-situ FTIR/NMR | Real-time monitoring of reaction progress, identification of intermediates. ucl.ac.uk |

| DFT Calculations | Electronic structure, reaction energetics, transition state analysis. ucl.ac.uk |

Q & A

Q. What are the critical safety protocols for handling 2-bromo-4-(bromomethyl)benzoic acid in laboratory settings?

- Methodological Answer: Due to the compound’s brominated aromatic structure, strict PPE (gloves, lab coat, goggles) and fume hood use are mandatory. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Avoid inhalation by using respiratory protection if ventilation is inadequate. Store in a cool, dry place away from oxidizing agents and strong bases to prevent unintended reactions .